{1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-Chloro-2-[®-cyclohexanesulfinyl]ethenyl}benzene is an organic compound that features a benzene ring substituted with a chloro group and a cyclohexanesulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Chloro-2-[®-cyclohexanesulfinyl]ethenyl}benzene typically involves the reaction of a benzene derivative with a chloro group and a cyclohexanesulfinyl group. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with the desired functional groups. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of {1-Chloro-2-[®-cyclohexanesulfinyl]ethenyl}benzene may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
{1-Chloro-2-[®-cyclohexanesulfinyl]ethenyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
{1-Chloro-2-[®-cyclohexanesulfinyl]ethenyl}benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which {1-Chloro-2-[®-cyclohexanesulfinyl]ethenyl}benzene exerts its effects involves interactions with specific molecular targets. The sulfinyl group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methylbenzene: Similar structure but with a methyl group instead of a cyclohexanesulfinyl group.
1-Chloro-2-ethylbenzene: Features an ethyl group instead of a cyclohexanesulfinyl group.
1-Chloro-2-hydroxybenzene: Contains a hydroxy group instead of a cyclohexanesulfinyl group.
Properties
CAS No. |
646516-59-8 |
---|---|
Molecular Formula |
C14H17ClOS |
Molecular Weight |
268.8 g/mol |
IUPAC Name |
[1-chloro-2-[(R)-cyclohexylsulfinyl]ethenyl]benzene |
InChI |
InChI=1S/C14H17ClOS/c15-14(12-7-3-1-4-8-12)11-17(16)13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2/t17-/m0/s1 |
InChI Key |
BFHNQCKZALQCIY-KRWDZBQOSA-N |
Isomeric SMILES |
C1CCC(CC1)[S@@](=O)C=C(C2=CC=CC=C2)Cl |
Canonical SMILES |
C1CCC(CC1)S(=O)C=C(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.